3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring
Preparation Methods
The synthesis of 3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the desired pyrrolopyrimidine ring system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring, using reagents such as alkyl halides.
Cyclization: Cyclization reactions can be performed to form additional fused ring systems.
Common reagents and conditions used in these reactions include bases like sodium methoxide and solvents such as butanol. Major products formed from these reactions include various substituted pyrrolopyrimidines and their derivatives.
Scientific Research Applications
3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of purine nucleoside phosphorylase, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of T-cell proliferation .
Comparison with Similar Compounds
3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar fused ring system but differs in the position of the nitrogen atoms and the presence of additional functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the ring structure and functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H5N3O |
---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3,5H,(H,8,9,10) |
InChI Key |
MPAPCWSKSMRDPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(N=C1)N=CNC2=O |
Origin of Product |
United States |
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